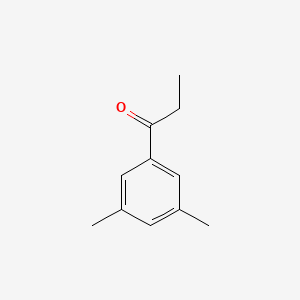

1-(3,5-Dimethylphenyl)propan-1-one

Description

1-(3,5-Dimethylphenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with methyl groups at the 3 and 5 positions of the phenyl ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including electron-donating methyl groups and a ketone functional group, influence its reactivity in catalytic reactions such as arylation and cyclopropanation .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBMFBSJGWKBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3,5-Dimethylbenzoic acid.

Reduction: 1-(3,5-Dimethylphenyl)propan-1-ol.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylphenyl)propan-1-one exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Substituent Position and Symmetry

- 1-(3,4-Dimethylphenyl)propan-1-one (CAS 5379-16-8): The methyl groups at the 3 and 4 positions reduce symmetry compared to the 3,5-dimethyl isomer.

1-(2,5-Dimethylphenyl)propan-1-one :

Substitution at the 2 and 5 positions introduces steric hindrance near the ketone group, which may reduce nucleophilic attack efficiency. This compound has a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .

Halogenated Derivatives

- 1-(3,5-Dichlorophenyl)propan-1-one (CAS 92821-92-6): Chlorine atoms at the 3 and 5 positions are electron-withdrawing, increasing the electrophilicity of the ketone group. This enhances reactivity in nucleophilic additions but reduces solubility in nonpolar solvents. Its molecular weight is 202.07 g/mol .

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (CAS 1443328-99-1):

Fluorine substituents and a hydroxyl group increase polarity and hydrogen-bonding capacity, making this compound more soluble in polar solvents. It is used in pharmaceutical intermediates .

Fluorinated and Trifluoromethyl Analogues

2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-1-one (CAS on request):

The trifluoromethyl group introduces strong electron-withdrawing effects, significantly lowering the pKa of the ketone. This compound has a molecular formula of C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol .1-(3,5-Dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one :

Pentafluorination further enhances electrophilicity and thermal stability. Its molecular weight is 284.18 g/mol, and it is used in high-performance material synthesis .

Hydroxylated and Methoxylated Derivatives

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 5650-43-1):

Hydroxyl and methoxy groups increase hydrogen-bonding and solubility in aqueous media. This derivative has a molecular weight of 210.23 g/mol and is employed in natural product synthesis .1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS 124500-38-5):

The addition of a methyl group adjacent to the ketone introduces steric effects, while chlorine and hydroxyl groups modulate reactivity. This compound is used in agrochemical research .

Extended Carbon Chain Analogues

- 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one (CAS 898768-87-1):

A branched carbon chain with a 4-methylphenyl substituent increases molecular weight (254.33 g/mol) and steric bulk, influencing its application in polymer chemistry .

Physicochemical and Reactivity Comparison

Biological Activity

1-(3,5-Dimethylphenyl)propan-1-one, also known as 3,5-dimethyl-1-(3-methylphenyl)propan-1-one, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propanone backbone with a 3,5-dimethylphenyl substituent. Its molecular formula is , and it belongs to the class of compounds known as ketones. The presence of the α,β-unsaturated carbonyl system is significant for its reactivity with various biological targets.

The biological activity of this compound primarily arises from its structural characteristics that facilitate interactions with enzymes and receptors. Notably:

- Enzyme Interaction : The carbonyl group can form hydrogen bonds with enzyme active sites, modulating enzymatic activity. This interaction is crucial for understanding its role in metabolic pathways.

- Receptor Modulation : The compound may influence receptor activities through nucleophilic or electrophilic reactions, impacting downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For instance, it has been linked to the inhibition of cell proliferation in breast cancer models (MCF-7 cells) .

- Antimicrobial Activity : Related compounds have demonstrated antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting a potential for developing new antibiotics .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells. The presence of specific functional groups was found to improve the interaction with cancer cell receptors, leading to increased apoptosis .

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial efficacy of similar compounds. It was found that certain derivatives exhibited selective activity against Chlamydia and other bacterial strains, highlighting their potential as lead compounds for antibiotic development .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.